molecular formula C11H14N2 B101667 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline CAS No. 18019-17-5

1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline

Cat. No.: B101667
CAS No.: 18019-17-5
M. Wt: 174.24 g/mol
InChI Key: IZAIOGMVPVWOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline (CAS 18019-17-5) is a tricyclic heterocyclic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . This versatile scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. Researchers utilize this compound and its derivatives as a core structure for developing novel therapeutic agents. Studies have shown that derivatives of this pyrroloquinoxaline scaffold can act as potent and selective activators of Sirtuin 6 (Sirt6), a protein involved in key cellular processes like DNA repair and metabolism . Furthermore, this chemical family has demonstrated promising antimycobacterial properties, with certain derivatives exhibiting activity against Mycobacterium tuberculosis , including multidrug-resistant strains . The compound serves as a key synthetic intermediate, enabling access to a wide range of functionalized derivatives through various chemical reactions, including oxidation and reduction, which can yield quinoxaline and dihydroquinoxaline derivatives, respectively . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should note that this compound has a predicted aqueous solubility of 12.7 μg/mL at pH 7.4 and should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-2,5-6,9,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIOGMVPVWOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18019-17-5
Record name 1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stereochemical Control via Substituent Effects

The stereoselectivity of the hydrogenation is influenced by substituents at the 4-position of the pyrrolo[1,2-a]quinoxaline core. Bulky 4-aryl groups favor cis-isomer formation due to steric hindrance, while 4-methyl substituents lead to trans-isomer dominance. For example:

  • 4-Phenyl derivative: cis:trans = 8:1

  • 4-Methyl derivative: cis:trans = 1:3

This selectivity is attributed to the differential stabilization of transition states during imine reduction.

Acetic Acid-Catalyzed Pictet–Spengler Cyclization

A one-pot synthesis leveraging the Pictet–Spengler reaction enables the construction of the hexahydro scaffold from 1-(2-aminophenyl)pyrroles and aldehydes. Acetic acid (10 mol%) in methanol at 60°C facilitates imine formation, cyclization, and air oxidation, yielding 4-aryl-substituted derivatives in 80–90% efficiency.

Reaction Mechanism and Optimization

The mechanism involves:

  • Imine Formation : Condensation of the amine and aldehyde.

  • Cyclization : Intramolecular electrophilic attack forming 4,5-dihydropyrroloquinoxaline.

  • Oxidation : Aerial oxygen aromatizes the intermediate.

Optimized Conditions :

ParameterOptimal Value
Catalyst10 mol% AcOH
SolventMethanol
Temperature60°C
Reaction Time8–12 hours
Yield Range82–93%

Electron-donating groups on the aldehyde enhance reactivity, while meta-substituted electron-withdrawing groups (e.g., nitro) hinder cyclization due to conjugation effects.

Iodine-Mediated Cyclization of 2-Aminobenzamide Derivatives

A scalable route utilizes 2-aminobenzamide and 2-oxopentanedioic acid in ionic liquids with iodine as a catalyst. This method proceeds via a tandem condensation-cyclization sequence at 80°C, achieving 89–94% yields.

Key Advantages

  • Solvent Efficiency : Ionic liquids (e.g., [BMIM]BF4) enable catalyst recycling.

  • Functional Group Tolerance : Halogens, alkyl, and aryl groups remain intact.

Representative Substrates :

Starting MaterialProduct Yield
2-Amino-5-methylbenzamide92%
2-Amino-4-chlorobenzamide88%

TEMPO Oxoammonium Salt-Mediated Oxidation

4,5-Dihydropyrrolo[1,2-a]quinoxalines undergo oxidation to the fully saturated hexahydro derivatives using TEMPO oxoammonium salts. This method avoids harsh oxidants like MnO2, improving safety and selectivity.

Oxidation Conditions

ParameterValue
OxidantTEMPO+BF4−
SolventDichloromethane
Temperature25°C
Time2–4 hours
Yield75–85%

Comparative Analysis of Synthetic Routes

MethodCatalysts/ReagentsYield (%)StereoselectivityScalability
Metal-Free HydrogenationP(4-MeOC6H4)3, B(C6F5)370–85High (cis or trans)Moderate
Pictet–SpenglerAcOH80–93N/AHigh
Iodine-CatalyzedI2 in [BMIM]BF489–94N/AHigh
TEMPO OxidationTEMPO+BF4−75–85N/ALow

Chemical Reactions Analysis

1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, transition-metal catalysts, and various organic solvents. The major products formed from these reactions are typically quinoxaline and dihydroquinoxaline derivatives .

Scientific Research Applications

Structural Overview

  • Molecular Formula: C11H14N2
  • Molecular Weight: 174.24 g/mol
  • Structural Features: The compound consists of fused pyrrole and quinoxaline rings, which provide a rigid framework suitable for modifications that enhance biological activity.

Medicinal Chemistry Applications

HHQ serves as a versatile scaffold in drug discovery. Its structural features allow for the synthesis of various derivatives with tailored pharmacological properties. Notable applications include:

  • Antitumor Activity: Research indicates that HHQ derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown higher inhibitory effects than doxorubicin in certain studies .
  • Antimicrobial Properties: HHQ compounds have been evaluated for their antibacterial and antifungal activities. Specific derivatives demonstrated potent action against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
  • Anti-inflammatory Effects: Some HHQ derivatives have shown promise in reducing inflammation by inhibiting enzymes involved in inflammatory pathways. This positions them as candidates for treating inflammatory diseases .

Biological Research Applications

The biological activities of HHQ extend beyond medicinal chemistry into various research areas:

  • Enzyme Inhibition Studies: HHQ interacts with several enzymes and receptors, modulating their activity. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects .
  • Antiviral Activity: Some studies have explored the antiviral properties of quinoxaline derivatives related to HHQ. These compounds have demonstrated efficacy against viruses such as HSV-1 and cytomegalovirus in vitro .

Industrial Applications

HHQ's unique chemical structure also lends itself to various industrial applications:

  • Chemical Synthesis: It is utilized as a building block in the synthesis of more complex heterocyclic compounds. This versatility makes it valuable in developing new materials and catalysts for chemical reactions .
  • Pharmaceutical Development: The compound is being investigated as a lead structure for developing new pharmaceuticals targeting specific diseases due to its diverse biological activities .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Antitumor ActivityDerivatives showed IC50 values lower than doxorubicin against multiple tumor cell lines. ,
Antimicrobial PropertiesExhibited significant inhibition against both Gram-positive and Gram-negative bacteria. ,
Anti-inflammatory EffectsCertain derivatives inhibited lipoxygenase activity, showcasing potential for treating inflammation. ,
Antiviral ActivityDemonstrated efficacy against HSV-1 and cytomegalovirus at varying concentrations. ,

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Biological Activity

1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline is a tricyclic heterocyclic compound that has garnered attention for its diverse biological activities. This compound and its derivatives have been investigated for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Sirt6 Activation

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoxaline can act as potent and selective activators of Sirtuin 6 (Sirt6), a protein involved in various cellular processes including DNA repair and metabolism. For instance, a series of compounds showed significant activation of Sirt6 with low cytotoxicity, making them promising candidates for treating diseases associated with Sirt6 dysfunction. Specifically, compound 38 was noted for its ability to significantly suppress SARS-CoV-2 infection in vitro with an effective concentration (EC) that highlights its potential as an antiviral agent .

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis. A study reported that several pyrrolo[1,2-a]quinoxaline derivatives exhibited anti-tuberculosis activity within a concentration range of 8–128 µg/mL against the H37Rv strain. Notably, certain derivatives showed effectiveness against multidrug-resistant strains as well. The structure-activity relationship (SAR) indicated that specific substitutions on the benzoyl group were crucial for enhancing biological activity .

Case Studies and Experimental Data

  • Synthesis and Testing : A variety of pyrrolo[1,2-a]quinoxaline derivatives were synthesized and screened for biological activity. The results indicated that compounds with specific structural modifications displayed enhanced potency against both tuberculosis and viral infections. For example:
    • Compound 4j demonstrated the most promising anti-TB activity with a minimum inhibitory concentration (MIC) of 16 µg/mL against MDR strains.
    • Safety evaluations using the MTT assay confirmed that these compounds exhibited no significant toxicity up to concentrations of 250 µg/mL .
  • Molecular Target Identification : Computational studies were employed to identify potential molecular targets for these compounds. They were found to interact with key enzymes involved in the biosynthesis of the mycobacterial cell wall, reinforcing their potential as therapeutic agents against tuberculosis .

Data Tables

CompoundActivity TypeMIC (µg/mL)Remarks
4jAntitubercular16Effective against MDR strains
38Antiviral (SARS-CoV-2)EC valueSignificant suppression of viral infection
4fCytotoxicity>250No toxicity observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.